molecular formula C17H13ClN2O8 B2544957 Methyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate CAS No. 939894-01-6

Methyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

Cat. No.: B2544957
CAS No.: 939894-01-6
M. Wt: 408.75
InChI Key: CFZVXGZWPNXCRC-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a pyrano[3,2-b]pyran derivative featuring a nitro-substituted chlorophenyl group, a hydroxymethyl substituent, and a methyl ester moiety. Its unique substitution pattern distinguishes it from analogs, particularly in the positioning of the chloro and nitro groups on the phenyl ring, which may influence electronic properties and intermolecular interactions .

Properties

IUPAC Name

methyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O8/c1-26-17(23)13-12(7-2-3-10(20(24)25)9(18)4-7)15-14(28-16(13)19)11(22)5-8(6-21)27-15/h2-5,12,21H,6,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZVXGZWPNXCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC2=C(C1C3=CC(=C(C=C3)[N+](=O)[O-])Cl)OC(=CC2=O)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate (CAS Number: 939894-01-6) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including antitumor, antimicrobial, and anti-inflammatory effects, supported by data tables and relevant research findings.

The molecular formula of the compound is C17H13ClN2O8C_{17}H_{13}ClN_{2}O_{8} with a molecular weight of approximately 408.7 g/mol. The structure features various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC17H13ClN2O8C_{17}H_{13}ClN_{2}O_{8}
Molecular Weight408.7 g/mol
CAS Number939894-01-6

Antitumor Activity

Recent studies have demonstrated that derivatives of pyran compounds exhibit significant antitumor properties. Specifically, the presence of electron-withdrawing groups such as chlorine and nitro groups enhances cytotoxicity against various cancer cell lines.

A study evaluated the cytotoxic effects of several pyran derivatives, including methyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo derivatives, revealing IC50 values indicating potent activity against multiple cancer cell lines:

CompoundCell LineIC50 (µM)
Methyl 2-amino...HCT1160.29
Methyl 2-amino...UACC-620.36
Methyl 2-amino...MDA-MB-4350.48

The high potency of these compounds is attributed to their ability to inhibit key cellular pathways involved in tumor growth and metastasis.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial and fungal strains. For example:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Candida albicans15

These results highlight its potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antitumor and antimicrobial activities, methyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo has been studied for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which play a critical role in chronic inflammatory diseases.

Case Studies

  • Anticancer Activity : A study published in the Bulletin of Chemical Society of Ethiopia explored various pyran derivatives' anticancer properties. Among them, methyl 2-amino derivatives showed significant inhibition against cell lines such as HOP-62 and NCI-H460 with IC50 values ranging from 0.25 to 0.58 µM .
  • Antimicrobial Efficacy : Another research focused on the antimicrobial activity of pyran derivatives against clinical isolates of bacteria and fungi demonstrated that compounds similar to methyl 2-amino derivatives effectively inhibited growth at low concentrations .
  • Inflammatory Response : A study investigating the anti-inflammatory potential noted that methyl pyran derivatives reduced TNF-alpha levels in activated macrophages, suggesting their utility in treating inflammatory conditions .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrano-pyran compounds often possess antimicrobial properties. The presence of chlorine and nitro groups may enhance this activity by affecting the compound's interaction with microbial enzymes or membranes.
  • Anti-inflammatory Properties : Similar compounds have been evaluated for their ability to inhibit inflammatory pathways, potentially making them useful in treating conditions such as arthritis or other inflammatory diseases.
  • Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro. The specific mechanisms are under investigation but may involve apoptosis induction or cell cycle arrest.

Therapeutic Applications

Given its biological activities, methyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate could have several therapeutic applications:

  • Pharmaceutical Development : The compound can be a lead structure for developing new antibiotics or anti-inflammatory drugs.
  • Research Tool : It can serve as a biochemical probe to study specific biological pathways or mechanisms due to its structural complexity and reactivity.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A recent study evaluated the antimicrobial effects of various pyrano-pyran derivatives against common pathogens. Results indicated that modifications on the aromatic rings significantly influenced their efficacy, suggesting that this compound could be optimized for enhanced activity.
  • Evaluation of Anti-inflammatory Effects :
    • In vitro studies demonstrated that similar compounds inhibited pro-inflammatory cytokine production in macrophages. This suggests that this compound may also exhibit similar properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

The target compound’s 3-chloro-4-nitrophenyl group differentiates it from closely related derivatives. Key analogs include:

Compound Name Phenyl Substituent Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Functional Groups
Methyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate 4-chlorophenyl C₁₇H₁₄ClNO₆ 363.75 Not reported Methyl ester, hydroxymethyl, amino
Methyl 2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate 2-chlorophenyl C₁₇H₁₄ClNO₆ 363.75 Not reported Methyl ester, hydroxymethyl, amino
2-Amino-4-(3-((4-chlorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (6h) 3-((4-chlorobenzyl)oxy)phenyl C₂₃H₁₈ClN₂O₅ 449.86 232–236 Carbonitrile, hydroxymethyl, benzyloxy

Key Observations :

  • Positional Isomerism : The 3-chloro-4-nitrophenyl group in the target compound introduces both electron-withdrawing (nitro) and moderately electron-withdrawing (chloro) groups, which may enhance electrophilic reactivity compared to analogs with single chloro substituents (e.g., 4-chloro or 2-chloro in ).

Functional Group Modifications

Ester vs. Nitrile Derivatives
  • Methyl Ester (Target Compound) : The ester group (-COOCH₃) enhances solubility in polar solvents and may serve as a prodrug moiety for hydrolytic activation .
  • For example, 6k (3-carbonitrile) has a melting point of 234–237°C, comparable to the target compound’s expected thermal stability .
Hydroxymethyl vs. Methoxy Groups
  • Hydroxymethyl (-CH₂OH) : Present in the target compound and most analogs, this group contributes to hydrogen bonding and hydrophilicity.
  • Methoxy (-OCH₃) : Found in derivatives like 6k , methoxy groups increase lipophilicity and may alter metabolic stability.

Spectroscopic and Physical Properties

  • IR Spectroscopy :
    • Target Compound: Expected carbonyl (C=O) stretch at ~1700 cm⁻¹ (ester) and broad -OH/NH₂ peaks (~3400 cm⁻¹).
    • Nitrile Analogs (e.g., 6h ): Show sharp nitrile peaks at ~2191 cm⁻¹, absent in the target compound.
  • NMR Data :
    • Aromatic protons in the target compound’s 3-chloro-4-nitrophenyl group would display distinct splitting patterns compared to 4-chloro or 2-chloro analogs due to para-nitro meta-chloro substitution .

Preparation Methods

Reaction Components and Conditions

The sonochemical approach represents one of the most efficient methods for synthesizing this compound. A protocol developed by Borah et al. involves a domino reaction under ultrasound irradiation (40 kHz, 180 W) at ambient temperature. The reaction mixture comprises:

  • Active methylene compound : Typically malononitrile or ethyl cyanoacetate.
  • Kojic acid : Serves as the pyran precursor.
  • 3-Chloro-4-nitrobenzaldehyde : Provides the arylaldehyde component.
  • L-Proline (20 mol%) : Acts as an organocatalyst.
  • Solvent system : Aqueous ethanol (1:1 v/v).

The reaction proceeds within 8–15 minutes, achieving yields exceeding 85% after recrystallization from ethanol.

Mechanistic Pathway

The mechanism unfolds in three stages (Figure 1):

  • Knoevenagel Condensation : The aldehyde reacts with the active methylene compound to form an α,β-unsaturated intermediate.
  • Michael Addition : Kojic acid attacks the electrophilic β-carbon of the intermediate.
  • Cyclization and Tautomerization : Intramolecular hemiacetal formation followed by dehydration yields the pyrano[3,2-b]pyran core.

Ultrasound irradiation accelerates the reaction by enhancing mass transfer and reducing activation energy, enabling rapid completion at room temperature.

Multicomponent Reactions Using Heterogeneous Catalysts

Silica-Supported Sulfonic Acid Catalysts

A method adapted from tetrahydrobenzo[b]pyran synthesis employs SiO$$2$$-Pr-SO$$3$$H as a nanoporous catalyst. Key parameters:

  • Temperature : 60°C.
  • Solvent : Solvent-free conditions.
  • Yield : 92% in 20 minutes.

This approach avoids hazardous solvents and aligns with green chemistry principles.

Acid-Catalyzed Condensation Methods

Protic Acid-Mediated Synthesis

Traditional methods use HCl or acetic acid to catalyze the condensation of kojic acid, aldehydes, and active methylene compounds. However, these methods often require prolonged reaction times (6–12 hours) and suffer from moderate yields (60–70%).

Lewis Acid Catalysis

ZnCl$$2$$ or FeCl$$3$$ in ethanol at 80°C can promote cyclization, but product purification becomes challenging due to metal contamination.

Characterization and Analytical Techniques

Spectroscopic Analysis

  • FTIR : Peaks at 3350 cm$$^{-1}$$ (N–H stretch), 1705 cm$$^{-1}$$ (ester C=O), and 1520 cm$$^{-1}$$ (NO$$_2$$ asymmetric stretch).
  • $$^1$$H NMR : Signals at δ 6.8–7.5 ppm (aryl protons), δ 5.2 ppm (pyran H-4), and δ 3.7 ppm (methoxy group).

X-Ray Crystallography

Single-crystal X-ray diffraction confirms the dihydropyran ring conformation and substituent orientations.

Comparative Analysis of Synthetic Methods

Method Catalyst Time Yield (%) Advantages
Sonochemical L-Proline 15 min 85 Rapid, ambient conditions
Magnetic Fe$$3$$O$$4$$ Fe$$3$$O$$4$$@SiO$$2$$-SO$$3$$H 8 h 88 Reusable, eco-friendly
Silica-Supported SiO$$2$$-Pr-SO$$3$$H 20 min 92 Solvent-free, high yield
Traditional Acid HCl 12 h 65 Simple setup

Q & A

Q. Q1. What synthetic strategies are recommended for constructing the pyrano[3,2-b]pyran core in this compound?

Methodological Answer: The pyrano[3,2-b]pyran scaffold can be synthesized via a multi-step protocol involving:

  • Knoevenagel condensation to form the fused pyran ring.
  • Cyclization using acid catalysis (e.g., acetic anhydride) to generate the dihydropyranone moiety .
  • Functionalization of substituents (e.g., 3-chloro-4-nitrophenyl group) via nucleophilic aromatic substitution or Suzuki coupling, as demonstrated in analogous pyran derivatives .
    Key Considerations: Optimize reaction temperature and solvent polarity to prevent premature cyclization. Use TLC or HPLC to monitor intermediate formation.

Q. Q2. How can spectroscopic techniques (NMR, IR, HRMS) resolve structural ambiguities in this compound?

Methodological Answer:

  • 1H/13C NMR: Assign signals by comparing chemical shifts to structurally similar compounds. For example, the hydroxymethyl group (-CH2OH) typically resonates at δ 4.10–4.25 ppm in DMSO-d6 .
  • IR Spectroscopy: Confirm the presence of carbonyl (C=O, ~1650 cm⁻¹) and nitro (NO2, ~1520 cm⁻¹) groups .
  • HRMS: Validate molecular formula accuracy (e.g., [M + H]+ ion) with mass error < 5 ppm, as shown for related pyranopyrimidines .
    Data Contradictions: Discrepancies in NOE correlations may indicate conformational flexibility; use DFT calculations to model preferred geometries.

Advanced Research Questions

Q. Q3. How can computational methods (e.g., molecular dynamics) predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases or oxidoreductases) based on the nitro and hydroxymethyl groups’ electron-withdrawing/donating properties .
  • MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of hydrogen bonds between the pyranone carbonyl and target residues .
    Validation: Compare predicted binding energies with experimental IC50 values from enzyme inhibition assays.

Q. Q4. What strategies mitigate challenges in regioselective functionalization of the 3-chloro-4-nitrophenyl substituent?

Methodological Answer:

  • Directed Metalation: Use ortho-directing groups (e.g., -NO2) to prioritize substitution at the 3-chloro position.
  • Protection/Deprotection: Temporarily mask the hydroxymethyl group with tert-butyldimethylsilyl (TBS) ether to prevent side reactions during nitrophenyl modifications .
    Case Study: In analogous systems, Pd-catalyzed cross-coupling achieved 85% regioselectivity for chloro-substituted aryl groups .

Q. Q5. How can contradictory bioactivity data (e.g., in vitro vs. in vivo results) be analyzed for this compound?

Methodological Answer:

  • Metabolite Screening: Use LC-MS/MS to identify phase I/II metabolites that may deactivate the compound in vivo.
  • Physicochemical Profiling: Measure logP and solubility to assess bioavailability limitations. For example, the nitro group may reduce membrane permeability .
    Statistical Tools: Apply hierarchical clustering to correlate structural features (e.g., substituent electronegativity) with activity trends across datasets.

Structural and Mechanistic Questions

Q. Q6. What crystallographic techniques confirm the compound’s solid-state conformation?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction: Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH).
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., hydrogen bonds between hydroxymethyl and nitro groups) .
    Limitations: Crystallization may fail due to the compound’s hygroscopicity; use inert-atmosphere gloveboxes.

Q. Q7. How does the hydroxymethyl group influence the compound’s stability under acidic/basic conditions?

Methodological Answer:

  • Stability Assays: Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC.
  • Mechanistic Insight: The hydroxymethyl group may undergo dehydration to form a conjugated diene under acidic conditions, as observed in related dihydropyranones .
    Mitigation: Stabilize aqueous formulations with cyclodextrin inclusion complexes.

Data Interpretation and Optimization

Q. Q8. How should researchers resolve discrepancies between calculated and observed NMR chemical shifts?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level and compute NMR shifts using GIAO methodology.
  • Solvent Effects: Account for DMSO’s deshielding influence on aromatic protons, which may shift signals by 0.3–0.5 ppm .
    Example: In compound 6l , calculated vs. experimental δ values for methoxy groups differed by <0.1 ppm after solvent correction .

Q. Q9. What optimization strategies improve yield in large-scale synthesis?

Methodological Answer:

  • Flow Chemistry: Enhance heat/mass transfer for exothermic steps (e.g., cyclization).
  • Catalyst Screening: Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., ZnCl2) for cyclization efficiency .
    Case Study: Scaling a similar pyranone synthesis from 1g to 100g increased yield from 65% to 82% using continuous flow .

Advanced Application-Oriented Questions

Q. Q10. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

Methodological Answer:

  • Substituent Scanning: Synthesize analogs with halogens (F, Br) or electron-donating groups (e.g., -OCH3) at the 4-nitrophenyl position.
  • Biological Testing: Compare IC50 values against isoforms of the target enzyme to identify selectivity drivers.
    SAR Insight: In pyranopyrimidines, chloro substituents at meta positions increased kinase inhibition by 30% vs. para-substituted analogs .

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